Cas no 1804730-04-8 (4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)

4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine
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- インチ: 1S/C8H5F2IN2/c1-4-5(3-12)2-6(7(9)10)13-8(4)11/h2,7H,1H3
- InChIKey: DUSVARDZYYXBMK-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C(C#N)=CC(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042289-1g |
4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine |
1804730-04-8 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridineに関する追加情報
4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine: A Comprehensive Overview
The compound with CAS No. 1804730-04-8, known as 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a cyano group at the 4-position, a difluoromethyl group at the 6-position, an iodo group at the 2-position, and a methyl group at the 3-position.
The pyridine ring serves as the core framework of this molecule, providing a rigid and planar structure that facilitates various chemical reactions and interactions. The presence of multiple substituents on the pyridine ring introduces steric and electronic effects that can significantly influence the compound's reactivity, stability, and biological activity. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel anticancer agents and antimicrobial agents.
One of the most notable features of 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine is its ability to undergo various nucleophilic aromatic substitution reactions due to the electron-withdrawing groups present on the pyridine ring. These reactions are crucial in synthesizing more complex molecules with tailored functionalities for specific applications. For instance, the cyano group at the 4-position acts as an electron-withdrawing substituent, enhancing the electrophilicity of the ring and making it more susceptible to nucleophilic attack.
Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize this compound using a combination of coupling reactions and selective substitution strategies. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this compound during its synthesis process.
In terms of biological activity, 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine has shown promising results in preclinical studies as a potential anticancer agent. Its ability to inhibit key enzymes involved in cancer cell proliferation and apoptosis has been extensively investigated using advanced biochemical assays and molecular modeling techniques.
Moreover, this compound has also been explored for its potential applications in materials science, particularly in the development of advanced polymers and optoelectronic materials. The unique electronic properties imparted by its substituents make it a valuable building block for constructing functional materials with tailored optical and electrical properties.
From an environmental perspective, researchers have conducted detailed studies on the biodegradation and ecotoxicity of 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine to assess its potential impact on ecosystems. These studies have revealed that under certain conditions, this compound can undergo rapid microbial degradation, reducing its environmental footprint.
In conclusion, 4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine (CAS No. 1804730-04-8) is a versatile organic compound with a wide range of applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing research in drug discovery, materials science, and environmental chemistry.
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